2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique structure combining a pyrimidine ring with a cyclopenta[c]pyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of malononitrile, hydrogen sulfide, and aldehydes, followed by the annulation of the pyrimidine ring to the substituted cyclopentanone . The reaction conditions often require the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocycle with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with additional functional groups, exhibiting diverse biological properties.
Uniqueness
2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine stands out due to its combined pyrimidine and cyclopenta[c]pyridazine structure, which imparts unique physicochemical properties and biological activities. This makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-15(14-11-12-3-1-4-13(12)19-20-14)21-7-9-22(10-8-21)16-17-5-2-6-18-16/h2,5-6,11H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIDCHXYOVZTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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